2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a fluorophenoxy group and a methoxyphenyl piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate alkylating agent to form the fluorophenoxy intermediate.
Formation of the Piperazine Intermediate: This step involves the reaction of a methoxyphenyl compound with piperazine to form the methoxyphenyl piperazine intermediate.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the methoxyphenyl piperazine intermediate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Typically, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- 2-(2-Bromophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
- 2-(2-Methylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Uniqueness
2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound compared to its analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-16-8-6-15(7-9-16)21-10-12-22(13-11-21)19(23)14-25-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEKFBIDDRXUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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